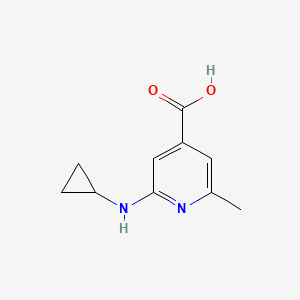

2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid

Description

2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid (CAS: 1528516-61-1) is a pyridine-based organic compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.22 g/mol . Its structure features a pyridine ring substituted with a cyclopropylamino group at position 2, a methyl group at position 6, and a carboxylic acid at position 4. The compound is supplied as a powder, stored at room temperature, and is part of the carboxylic acid and pyridine classes. Its InChI Key (HIXCGWMBQNSEKG-UHFFFAOYSA-N) and SMILES string (CC1=CC(=CC(=N1)NC2CC2)C(=O)O) provide precise stereochemical details .

Properties

IUPAC Name |

2-(cyclopropylamino)-6-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-4-7(10(13)14)5-9(11-6)12-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXCGWMBQNSEKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)NC2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid typically involves the following steps:

Cyclopropylamine Addition: The starting material, 2-chloro-6-methylpyridine, undergoes nucleophilic substitution with cyclopropylamine to form 2-(cyclopropylamino)-6-methylpyridine.

Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the 4-position.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid is a pyridine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Medicinal Chemistry

2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antiviral Activity

Research indicates that this compound may exhibit antiviral properties. It has been studied for its ability to inhibit viral replication, particularly in the context of RNA viruses. The mechanism of action is believed to involve interference with viral enzymes critical for replication.

Neurological Studies

The compound's ability to cross the blood-brain barrier makes it a subject of interest in neurological research. It has been evaluated for potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Case Study: Neuropharmacological Effects

In a study involving rodent models, administration of 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid resulted in significant alterations in behavior indicative of anxiolytic and antidepressant effects. Behavioral assays demonstrated increased locomotion and reduced anxiety-like behaviors compared to control groups.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent against various bacterial strains. Its effectiveness against Gram-positive bacteria has been documented, suggesting potential applications in treating infections.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option.

Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural and Functional Comparisons

Key Findings

Core Structure Variations: Pyridine vs. Pyrimidine/Triazine: The target compound’s pyridine ring (one nitrogen) contrasts with pyrimidines (two nitrogens) and triazines (three nitrogens). Electronic Effects: The carboxylic acid group in the target compound and pyrimidine analogs (e.g., ) increases polarity and solubility compared to nitrile-containing derivatives (e.g., 6-Cyclopropyl-2-methylnicotinonitrile) .

Substituent Impact :

- Cyclopropyl Groups : Present in all compared compounds, cyclopropyl substituents introduce steric hindrance and metabolic stability due to their strained three-membered ring .

- Chlorine and Methyl Groups : Chlorine () enhances lipophilicity and electrophilic reactivity, while methyl groups () modulate steric bulk and electron-donating effects .

Functional Group Roles: Carboxylic Acid: Critical for ionic interactions in drug-receptor binding or metal chelation (e.g., agrochemical formulations) . Nitrile: In procyazine and 6-Cyclopropyl-2-methylnicotinonitrile, nitriles act as bioisosteres for carboxylic acids or participate in click chemistry .

Applications :

- Pharmaceuticals : The target compound’s carboxylic acid and pyridine core align with kinase inhibitor scaffolds, while pyrimidine-carboxylic acid derivatives () may target enzymes like DHFR .

- Agrochemicals : Procyazine’s triazine-nitrogen framework and chloro substituent optimize herbicidal activity via photosynthesis inhibition .

Biological Activity

2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a cyclopropylamino group and a carboxylic acid moiety, suggest potential interactions with various biological targets. This article aims to provide an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.

Synthesis Methods

The synthesis of 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid typically involves two main steps:

- Cyclopropylamine Addition : The reaction begins with 2-chloro-6-methylpyridine undergoing nucleophilic substitution with cyclopropylamine, resulting in the formation of 2-(cyclopropylamino)-6-methylpyridine.

- Carboxylation : The intermediate product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, introducing the carboxylic acid group at the 4-position .

The biological activity of 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The cyclopropylamino group can form hydrogen bonds and ionic interactions with active sites, potentially inhibiting enzyme activity. The carboxylic acid group enhances binding stability, making it a candidate for further pharmacological exploration .

Enzyme Interaction Studies

Research indicates that 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid may serve as a potential inhibitor for various enzymes involved in metabolic pathways. Its structural similarity to known bioactive compounds suggests that it could modulate enzyme activities, leading to therapeutic applications in metabolic disorders.

Case Studies

- Inhibition of Specific Biological Pathways : Preliminary studies have shown that this compound can inhibit pathways linked to certain diseases, although detailed mechanisms remain to be fully elucidated .

- Potential Therapeutic Applications : Due to its structural characteristics, the compound has been explored for its potential use in developing treatments for conditions such as diabetes and hyperlipidemia by modulating lipid metabolism .

Summary of Key Studies

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated potential as an enzyme inhibitor in metabolic pathways . |

| Therapeutic Applications | Explored for use in treating metabolic disorders due to structural similarities to active compounds . |

| Binding Affinity | Exhibited strong binding affinity towards specific enzyme targets, suggesting inhibitory potential . |

Pharmacological Properties

The pharmacological properties of 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid have been investigated through various assays:

- Cytotoxicity Assays : Initial cytotoxicity evaluations indicate moderate activity against certain cancer cell lines, warranting further investigation into its anticancer potential.

- Antidiabetic Effects : Related compounds have shown hypoglycemic effects by inhibiting enzymes like DPP-IV, suggesting similar potential for this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(cyclopropylamino)-6-methylpyridine-4-carboxylic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : A common approach involves multi-step functionalization of pyridine cores. For example, cyclopropane ring introduction can be achieved via nucleophilic substitution using cyclopropylamine under reflux in aprotic solvents (e.g., DMF or toluene) with palladium or copper catalysts . Post-cyclization carboxylation at the 4-position typically employs CO₂ insertion under high-pressure conditions or via Grignard reagent trapping followed by oxidation. Yield optimization requires strict control of temperature (80–120°C) and catalyst loading (5–10 mol%) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC-MS : Quantify purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₁₃N₂O₂).

- NMR Spectroscopy : Assign peaks to confirm substituents (e.g., cyclopropylamine protons at δ 0.5–1.2 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm) .

- FT-IR : Verify carboxylic acid C=O stretch (~1700 cm⁻¹) and amine N-H bend (~1600 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate low yields during cyclopropane ring formation in this compound’s synthesis?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst screening : Copper(I) iodide or Pd(PPh₃)₄ improves regioselectivity in cyclopropane coupling .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics versus non-polar alternatives .

- Protecting group use : Temporary protection of the carboxylic acid group (e.g., as a methyl ester) reduces steric interference during cyclopropane formation .

Q. How does the cyclopropylamino group influence the compound’s pharmacokinetic properties compared to other alkylamino analogs?

- Methodological Answer : The cyclopropane ring imposes conformational rigidity, which can enhance target binding affinity and metabolic stability. Comparative studies involve:

- In vitro assays : Measure cytochrome P450 inhibition to assess metabolic stability.

- Molecular docking : Model interactions with enzymes (e.g., kinases) to evaluate steric and electronic effects of cyclopropane versus linear alkyl chains .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate electron density maps to identify reactive sites. For example, the 4-carboxylic acid group’s electron-withdrawing effect directs nucleophilic attack to the 2-position of the pyridine ring. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurity profiles. Resolve via:

- Standardized bioassays : Use WHO-recommended cell lines (e.g., HEK293 for receptor studies) and replicate with independent synthesis batches.

- Impurity profiling : LC-MS/MS identifies side products (e.g., deaminated analogs) that may skew activity .

Application-Driven Research

Q. What functionalization strategies expand the compound’s utility as a pharmacophore in drug discovery?

- Methodological Answer : Key derivatization approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.